![molecular formula C12H10Cl2N2O2S B5685348 4,5-dichloro-N-(4-ethoxyphenyl)-3-isothiazolecarboxamide](/img/structure/B5685348.png)
4,5-dichloro-N-(4-ethoxyphenyl)-3-isothiazolecarboxamide
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Overview
Description
4,5-dichloro-N-(4-ethoxyphenyl)-3-isothiazolecarboxamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the isothiazolecarboxamide family and is known for its ability to interact with biological systems in a specific way. In
Mechanism of Action
The mechanism of action of 4,5-dichloro-N-(4-ethoxyphenyl)-3-isothiazolecarboxamide involves its interaction with specific proteins in the body. Specifically, it has been shown to bind to the ATP-binding site of GSK-3, thereby inhibiting its activity. This inhibition leads to downstream effects on various cellular processes, including the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,5-dichloro-N-(4-ethoxyphenyl)-3-isothiazolecarboxamide are varied and depend on the specific system being studied. In general, this compound has been shown to have anti-inflammatory effects, as well as effects on glucose metabolism and insulin signaling. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4,5-dichloro-N-(4-ethoxyphenyl)-3-isothiazolecarboxamide in lab experiments is its specificity for GSK-3. This allows researchers to study the effects of inhibiting this specific enzyme without affecting other cellular processes. Additionally, this compound is relatively easy to synthesize and is readily available for purchase from chemical suppliers.
One limitation of using this compound in lab experiments is its potential toxicity. While it has been shown to be relatively safe in animal models, care must be taken when handling this compound to avoid exposure. Additionally, this compound may not be suitable for all experimental systems, as its effects may be dependent on the specific cell type being studied.
Future Directions
There are many potential future directions for research involving 4,5-dichloro-N-(4-ethoxyphenyl)-3-isothiazolecarboxamide. One area of interest is in the study of its effects on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound may have potential as a therapeutic agent for cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the potential uses and limitations of this compound in various experimental systems.
Synthesis Methods
The synthesis of 4,5-dichloro-N-(4-ethoxyphenyl)-3-isothiazolecarboxamide involves the reaction of 4-ethoxyaniline with thioamide followed by chlorination. The final product is obtained by reacting the resulting intermediate with chloroacetyl chloride. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting using standard techniques.
Scientific Research Applications
4,5-dichloro-N-(4-ethoxyphenyl)-3-isothiazolecarboxamide has been used in a wide range of scientific research applications. One of the primary uses of this compound is in the study of enzyme activity. Specifically, it has been used as an inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of various cellular processes. This compound has also been used in the study of cancer biology, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
4,5-dichloro-N-(4-ethoxyphenyl)-1,2-thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-2-18-8-5-3-7(4-6-8)15-12(17)10-9(13)11(14)19-16-10/h3-6H,2H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIIWJBKMXPZLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NSC(=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804500 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,5-dichloro-N-(4-ethoxyphenyl)-1,2-thiazole-3-carboxamide |
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